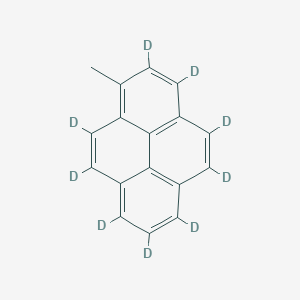
1-Methylpyrene-D9
Overview
Description
1-Methylpyrene-D9 is a deuterated derivative of 1-Methylpyrene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the substitution of hydrogen atoms with deuterium, resulting in a molecular formula of C17H3D9 and a molecular weight of 225.33 g/mol . This isotopic labeling is often used in scientific research to trace and study the behavior of the parent compound, 1-Methylpyrene, in various chemical and biological systems.
Preparation Methods
The synthesis of 1-Methylpyrene-D9 typically involves the deuteration of 1-Methylpyrene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
1-Methylpyrene-D9 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form 1-Hydroxymethylpyrene-D9 and further to 1-Pyrenecarboxylic acid-D9.
Reduction: The compound can be reduced to form this compound derivatives with reduced functional groups.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated products, while substitution reactions result in nitro or halogenated derivatives .
Scientific Research Applications
1-Methylpyrene-D9 is widely used in scientific research due to its unique properties as a deuterated compound. Some of its applications include:
Chemistry: In chemical research, this compound is used as a tracer to study the reaction mechanisms and pathways of 1-Methylpyrene.
Biology: The compound is used in biological studies to investigate the metabolism and bioaccumulation of 1-Methylpyrene in living organisms.
Medicine: In medical research, this compound is used to study the toxicological effects of 1-Methylpyrene and its metabolites.
Industry: In industrial applications, this compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpyrene-D9 is similar to that of 1-Methylpyrene. The compound undergoes metabolic activation in the liver, where it is hydroxylated by cytochrome P450 enzymes to form 1-Hydroxymethylpyrene-D9. This intermediate is then further metabolized by sulfotransferase enzymes to form 1-Sulfoxymethylpyrene-D9, a highly reactive and electrophilic species .
The reactive metabolite can form DNA adducts, leading to mutations and potentially carcinogenic effects. The primary molecular targets of this compound include DNA and various cellular proteins involved in metabolic processes .
Comparison with Similar Compounds
1-Methylpyrene-D9 is part of a broader class of alkyl-substituted polycyclic aromatic hydrocarbons. Similar compounds include:
1-Ethylpyrene: Similar to 1-Methylpyrene, but with an ethyl group instead of a methyl group.
1-Hydroxymethylpyrene: A hydroxylated derivative of 1-Methylpyrene, which is an intermediate in the metabolic activation of 1-Methylpyrene.
1-Sulfoxymethylpyrene: A sulfated derivative formed during the metabolic activation of 1-Methylpyrene, known for its high reactivity and potential to form DNA adducts.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful for tracing and studying the behavior of 1-Methylpyrene in various systems. The presence of deuterium atoms allows for more precise detection and analysis using advanced spectroscopic techniques .
Properties
IUPAC Name |
1,2,3,4,5,6,7,9,10-nonadeuterio-8-methylpyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSPJIWZDWBDGM-JGBJNMEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])C)[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


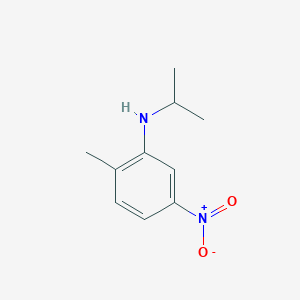
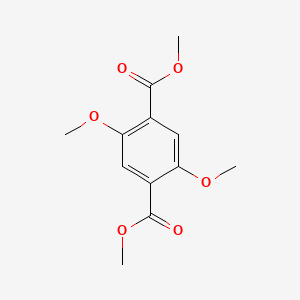
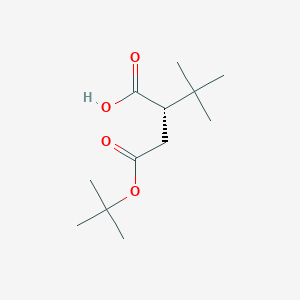
![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
![1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene](/img/structure/B3251601.png)
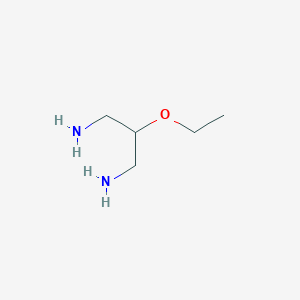
![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)
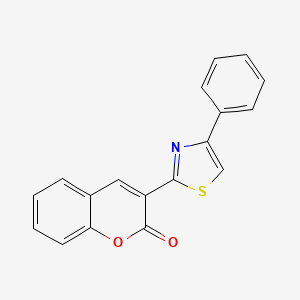
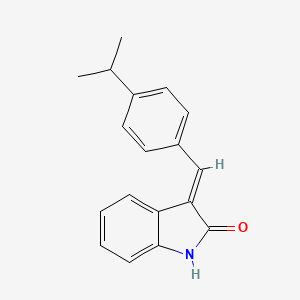
![(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3251622.png)
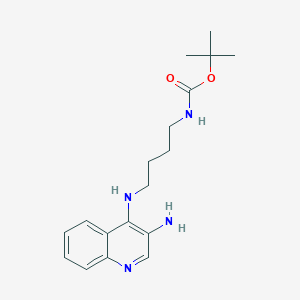
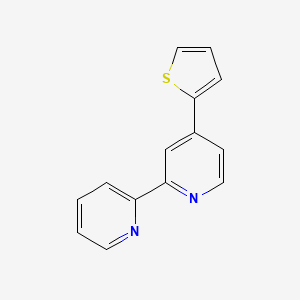
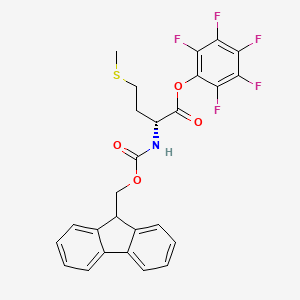
![Indeno[1,2,3-CD]fluoranthene-D12](/img/structure/B3251640.png)
